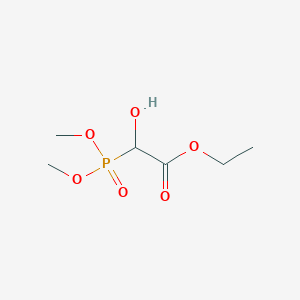

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate is a chemical compound with the molecular formula C6H13O6P and a molecular weight of 212.14 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate can be synthesized through various methods. One common approach involves the reaction of sodium dimethyl phosphate with ethyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate often involves large-scale batch reactors. The reaction conditions are optimized to achieve maximum efficiency and yield. The use of continuous flow reactors is also explored to enhance production rates and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding phosphonic acids.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of alkylated phosphonates.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

EDMH has been investigated for its anticancer properties. A study highlighted the synthesis of phenanthrene-based tylophorine analogs, where EDMH played a crucial role as an intermediate. These compounds exhibited potent anticancer activity by inhibiting key signaling pathways such as Akt phosphorylation and NF-κB signaling, which are critical in cancer cell proliferation and survival .

Mechanism of Action

The mechanism by which EDMH exerts its anticancer effects involves modulation of cellular pathways that lead to apoptosis in cancer cells. The compound's ability to interfere with the phosphorylation processes is particularly noteworthy, as it targets fundamental cellular functions that are often dysregulated in cancer .

Agricultural Applications

Pesticide Development

EDMH is also being explored for its potential use in developing novel pesticides. Its phosphonate structure allows it to mimic natural signaling molecules in plants, potentially enhancing plant defense mechanisms against pests and diseases. Research indicates that compounds with similar structures can induce systemic resistance in plants, making them more resilient to biotic stressors .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, EDMH is utilized as a substrate or inhibitor in enzyme assays. Its unique structure allows researchers to study enzyme kinetics and inhibition mechanisms. For instance, studies have shown that EDMH can inhibit specific phosphatases involved in various metabolic pathways, providing insights into enzyme regulation and function .

Synthesis of Derivatives

EDMH serves as a precursor for synthesizing various derivatives that possess enhanced biological activities. The ability to modify the dimethoxyphosphoryl group enables the design of new compounds with tailored properties for specific applications in drug development .

Data Table: Summary of Applications

Case Studies

-

Anticancer Compound Development :

A recent study synthesized a series of phenanthrene-based analogs using EDMH as an intermediate. The resulting compounds demonstrated higher anticancer activity than previously known agents, indicating the potential of EDMH derivatives in cancer therapy . -

Pesticide Efficacy Trials :

Field trials conducted with EDMH-based formulations showed improved pest resistance in crops compared to traditional pesticides. The results suggest that EDMH can enhance plant health and yield by boosting natural defense mechanisms against pests . -

Enzyme Interaction Studies :

Research on the interaction of EDMH with specific enzymes revealed its potential as a selective inhibitor. This property is being explored for developing targeted therapies that could minimize side effects associated with broader-spectrum inhibitors .

Mécanisme D'action

The mechanism of action of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dimethyl phosphonate

- Ethyl dimethylphosphonoacetate

- Diethyl (ethoxycarbonyl)phosphonate

Uniqueness

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its hydroxymethyl group allows for additional functionalization, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced stability and solubility, which are advantageous in various applications .

Activité Biologique

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate (EDMPHA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research findings on the biological activity of EDMPHA, highlighting its pharmacological properties, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 210.17 g/mol

- CAS Number : 311-46-6

- Boiling Point : 270.2 °C

- Density : 1.1 g/cm³

These properties suggest that EDMPHA is a stable compound suitable for various chemical reactions, which is critical for its biological applications.

Antimicrobial Properties

Research indicates that EDMPHA and its derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that α-hydroxy phosphonates, including those similar to EDMPHA, are effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the dimethoxyphosphoryl group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| EDMPHA | Antimicrobial | E. coli, S. aureus | |

| α-Hydroxy Phosphonates | Antifungal | Candida spp. |

The mechanism by which EDMPHA exerts its biological effects is primarily through the inhibition of key metabolic pathways in target organisms. The phosphonate moiety is known to interfere with phosphate metabolism, which is crucial for bacterial growth and survival. Additionally, the hydroxy group may participate in hydrogen bonding with target biomolecules, enhancing the compound's binding affinity and efficacy .

Case Studies

-

Antibacterial Activity Against E. coli :

A study focused on the inhibitory effects of EDMPHA on E. coli showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that EDMPHA could serve as a potential lead compound for developing new antibacterial agents amid rising antibiotic resistance . -

Cytotoxicity Assessment :

In vitro tests evaluated the cytotoxic effects of EDMPHA on human cancer cell lines. Results indicated that at higher concentrations (≥100 µg/mL), EDMPHA exhibited cytotoxic effects, suggesting potential applications in cancer therapy .

Research Findings

Recent studies have explored various modifications of phosphonates to enhance their biological activity. For example, derivatives with different substituents at the α-position have shown varied levels of antimicrobial activity, indicating that structural modifications can significantly impact efficacy .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antibacterial Activity | Effective against E. coli, with low MICs |

| Cytotoxicity | Induces cell death in cancer cell lines |

| Structural Modifications | Altered substituents enhance biological activity |

Propriétés

IUPAC Name |

ethyl 2-dimethoxyphosphoryl-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O6P/c1-4-12-5(7)6(8)13(9,10-2)11-3/h6,8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJCNSHJQLOOFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(O)P(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.